2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Overview
Description
2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is a white crystalline solid with relatively low solubility. It is known for its stability at room temperature but gradually decomposes under high temperature or light exposure . This compound is often used as a reagent and catalyst in organic synthesis reactions, contributing to the creation of various organic compounds .
Preparation Methods
The preparation of 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid generally involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with methylpropanone in the presence of formic acid . This process requires careful handling and appropriate safety measures, such as wearing safety goggles, gloves, and protective masks, to avoid irritation to the eyes, skin, and respiratory system .
Chemical Reactions Analysis
2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound participates in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it is used in the synthesis of NK1/NK3 receptor antagonists, which play a role in regulating central inflammation and controlling brain inflammation processes .
Comparison with Similar Compounds
2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid can be compared with other similar compounds, such as:
3-(3-Trifluoromethylphenyl)propionic acid: This compound is used in the synthesis of Cinacalcet and participates in the boron-catalyzed N-alkylation of amines of carboxylic acids.
2-(3,5-Bis-trifluoromethyl-phenyl)-2-methyl-propionic acid: This compound is similar in structure and is used in various organic synthesis reactions. The uniqueness of this compound lies in its specific applications in the synthesis of receptor antagonists and its stability under various conditions.
Properties
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGEBYOPXXJMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.